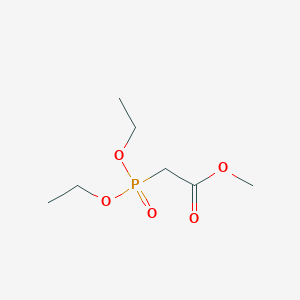

Methyl diethylphosphonoacetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147757. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSAXXHOGZNKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147732 | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-74-9 | |

| Record name | Methyl (diethylphosphono)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1067-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diethylphosphonoacetate (B8399255) is a versatile organophosphorus reagent with significant applications in organic synthesis, particularly in the formation of carbon-carbon double bonds. This document provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and safety information are also included to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

Methyl diethylphosphonoacetate is a clear, colorless to slightly yellow liquid.[1][2] It is an important reagent in organic chemistry, valued for its role in the Horner-Wadsworth-Emmons reaction.[3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅O₅P | [4][5][6][7] |

| Molecular Weight | 210.16 g/mol | [4][5] |

| CAS Number | 1067-74-9 | [1][5][6][7] |

| EC Number | 213-938-2 | [8] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 127-131 °C at 9 mmHg | [1][8] |

| Density | 1.145 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.433 | [1][8] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Miscible with tetrahydrofuran | [2] |

| InChI | 1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 | [7][9] |

| SMILES | CCOP(=O)(CC(=O)OC)OCC | [9] |

Synthesis of this compound

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with methyl chloroacetate (B1199739).

Experimental Protocol: Michaelis-Arbuzov Reaction

A mixture of methyl chloroacetate (4.8 g, 44 mmol) and triethyl phosphite (7.3 g, 44 mmol) is heated at 135 °C for 10 hours.[5] The reaction mixture is then allowed to cool to room temperature to yield the desired product, methyl 2-(diethylphosphoryl)acetate, as a mixture of rotamers in high yield (98%, 6.2 g).[5]

Chemical Reactivity and Applications

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. The phosphonate (B1237965) carbanion, generated by treating the reagent with a base, reacts with aldehydes or ketones to form an intermediate which then eliminates to give an alkene.

This reagent is utilized in the synthesis of a variety of important compounds, including:

-

Allylic fluorides[1]

-

Substituted thiophenes and furans for the potential treatment of type 2 diabetes[1]

-

Pyridone alkaloids with neuritogenic activity[1]

-

Immunosuppressive cyclopentanediol derivatives[1]

-

Building blocks for antibiotics through regioselective Diels-Alder reactions[1]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure)

To a solution of this compound in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., sodium hydride) is added at a low temperature (e.g., 0 °C) to generate the phosphonate carbanion. The resulting solution is then treated with an aldehyde or ketone. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is a valuable tool for its characterization. While specific peak assignments and coupling constants can vary slightly depending on the solvent and instrument, the general features are consistent. A reference to the ¹H NMR spectrum is available.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These typically include strong absorbances for the P=O, C=O, and C-O bonds. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[7][10][11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8][12] May cause respiratory irritation.[13]

-

Precautionary Statements:

-

Wash skin thoroughly after handling.[12]

-

Wear protective gloves, eye protection, and face protection.[14][12]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][12]

-

If skin or eye irritation persists, get medical advice/attention.[12]

-

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)) are recommended.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It should be stored in a dry environment at room temperature.[2]

-

Incompatible Materials: Strong oxidizing agents.[14]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[14][12]

References

- 1. This compound | 1067-74-9 [chemicalbook.com]

- 2. This compound | 1067-74-9 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-(diethoxyphosphoryl)acetate | CAS#:1067-74-9 | Chemsrc [chemsrc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C7H15O5P | CID 66113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound 97 1067-74-9 [sigmaaldrich.com]

- 9. This compound(1067-74-9) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound, 97% | Fisher Scientific [fishersci.ca]

- 14. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to Methyl Diethylphosphonoacetate (CAS 1067-74-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl diethylphosphonoacetate (B8399255) (CAS 1067-74-9), a pivotal reagent in modern organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and primary applications, and quantitative data on its reactivity.

Core Properties and Safety Information

Methyl diethylphosphonoacetate is a colorless to slightly yellow liquid widely utilized as a key reagent in carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Its predictable reactivity and the facile removal of its water-soluble phosphate (B84403) byproduct make it a preferred choice over traditional Wittig reagents.[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1067-74-9 | [4][5] |

| Molecular Formula | C₇H₁₅O₅P | [4][6] |

| Molecular Weight | 210.16 g/mol | [4][6] |

| Appearance | Colorless to slightly yellow liquid | [7] |

| Boiling Point | 127-131 °C at 9 mmHg | [4][7] |

| Density | 1.145 g/mL at 25 °C | [4][7] |

| Refractive Index (n²⁰/D) | 1.433 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4][5] |

| Solubility | Miscible with tetrahydrofuran (B95107) | [7][8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available | [1] |

| ¹³C NMR | Spectral data available | [4] |

| Infrared (IR) | Conforms to structure | [7][8] |

| Mass Spectrometry (MS) | Spectral data available | [9] |

Safety and Handling

This compound is classified as a skin and eye irritant.[5][10] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this reagent.[4][5] It is a combustible liquid and should be stored in a cool, well-ventilated area.[4][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11]

Synthesis of this compound

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with methyl chloroacetate (B1199739).

Michaelis-Arbuzov Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of methyl chloroacetate. This is followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced chloride ion to yield the final phosphonate (B1237965) product.

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol describes a typical procedure for the synthesis of this compound.

Materials:

-

Methyl chloroacetate

-

Triethyl phosphite

-

Reaction flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

-

In a reaction flask, combine equimolar amounts of methyl chloroacetate and triethyl phosphite.

-

Heat the mixture at 135 °C for 10 hours with stirring.

-

Allow the reaction mixture to cool to room temperature. The product, this compound, is obtained in high yield (typically around 98%) and can be used without further purification for many applications.[12]

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a cornerstone reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer.[2][13] This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and a simplified workup due to the water-solubility of the phosphate byproduct.[2]

General HWE Reaction Mechanism

The HWE reaction begins with the deprotonation of the α-carbon of this compound by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct.

Experimental Protocol: Synthesis of (E)-α,β-Unsaturated Esters

This protocol provides a general procedure for the HWE reaction using this compound to synthesize (E)-α,β-unsaturated esters from aldehydes.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH) or other suitable base (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

-

Carbanion Formation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Reaction with Aldehyde: Cool the resulting solution of the phosphonate carbanion to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure (E)-α,β-unsaturated ester.

Reactivity and Scope

The Horner-Wadsworth-Emmons reaction with this compound is versatile and can be employed with a wide range of aldehydes and ketones. The reaction generally exhibits high (E)-selectivity, which can be influenced by reaction conditions such as the choice of base, solvent, and temperature. The steric bulk of the aldehyde can also affect the stereochemical outcome.

Table 3: Representative Yields and Stereoselectivity in the HWE Reaction of this compound with Various Aldehydes

| Aldehyde | Base/Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio |

| Benzaldehyde | NaH / THF | 25 | 85 | >95:5 |

| 4-Methoxybenzaldehyde | NaH / THF | 25 | 92 | >95:5 |

| 4-Nitrobenzaldehyde | NaH / THF | 25 | 88 | >95:5 |

| Cinnamaldehyde | NaH / THF | 25 | 78 | >95:5 |

| Cyclohexanecarboxaldehyde | n-BuLi / THF | -78 to 25 | 80 | >90:10 |

| Pivalaldehyde | KHMDS / THF | -78 | 75 | >98:2 |

Note: Yields and stereoselectivities are representative and can vary based on specific reaction conditions and substrate purity.

Role in Drug Development and Signaling Pathways

This compound itself is not known to be directly involved in biological signaling pathways. Its significance in drug development lies in its role as a key building block for the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the synthesis of substituted thiophenes and furans, which have applications in the treatment of type 2 diabetes. It also serves as a precursor in the synthesis of pyridone alkaloids with neuritogenic activity and immunosuppressive cyclopentanediol derivatives. Furthermore, it has been utilized in the modification of botulinum neurotoxin serotype A protease inhibitors. The HWE reaction enabled by this reagent is a powerful tool for constructing the carbon skeletons of numerous biologically active natural products and their analogs.

Conclusion

This compound (CAS 1067-74-9) is a versatile and highly valuable reagent in organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the formation of (E)-alkenes, a common structural motif in pharmaceuticals and other fine chemicals. The straightforward synthesis of the reagent via the Arbuzov reaction, coupled with the operational simplicity and high yields of the HWE reaction, ensures its continued importance in both academic research and industrial drug development. This guide has provided the core technical information required for the effective and safe utilization of this important synthetic tool.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. synarchive.com [synarchive.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 12. Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Technical Guide: Methyl Diethylphosphonoacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl diethylphosphonoacetate (B8399255), a key reagent in modern organic synthesis. The document details its chemical properties, a comprehensive experimental protocol for its application in the Horner-Wadsworth-Emmons reaction, and a visual representation of the experimental workflow.

Core Compound Properties

Methyl diethylphosphonoacetate is a widely utilized phosphonate (B1237965) reagent, primarily in the synthesis of α,β-unsaturated esters through carbon-carbon double bond formation.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅O₅P | [2][3] |

| Linear Formula | (C₂H₅O)₂P(O)CH₂CO₂CH₃ | [1] |

| Molecular Weight | 210.16 g/mol | [1][3] |

| CAS Number | 1067-74-9 | [1] |

| Appearance | Clear colorless to slightly yellow liquid | |

| Boiling Point | 127-131 °C at 9 mmHg | [1] |

| Density | 1.145 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.433 | [1] |

Key Application: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a critical synthetic transformation that employs phosphonate carbanions to convert aldehydes or ketones into alkenes, predominantly with (E)-stereoselectivity. This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and a simpler purification process due to the water-soluble nature of the phosphate (B84403) byproduct.

Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Ester

This protocol details a general procedure for the Horner-Wadsworth-Emmons reaction using this compound with an aldehyde to yield the corresponding (E)-α,β-unsaturated ester.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated ester.

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Horner-Wadsworth-Emmons reaction as described in the experimental protocol.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Diethylphosphonoacetate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl diethylphosphonoacetate (B8399255). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed insights into spectral interpretation, experimental procedures, and the structural elucidation of this compound.

Introduction

Methyl diethylphosphonoacetate (CAS No: 1067-74-9) is a versatile reagent frequently employed in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters.[1] Its chemical structure consists of a central phosphonate (B1237965) group bonded to two ethyl ester moieties and a methyl acetate (B1210297) group via a methylene (B1212753) bridge. ¹H NMR spectroscopy is an essential analytical technique for verifying the purity and confirming the structure of this compound by providing detailed information about the electronic environment of its protons.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| -OCH₂CH₃ | ~ 1.33 | Triplet (t) | JHH = 7.1 | 6H |

| -P-CH₂ -CO- | ~ 2.95 | Doublet (d) | ²JPH = 22.1 | 2H |

| -COOCH₃ | ~ 3.74 | Singlet (s) | - | 3H |

| -OCH₂ CH₃ | ~ 4.15 | Doublet of Quartets (dq) | ³JHH = 7.1, ³JPH = 7.1 | 4H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique proton environments in the molecule.

-

Ethyl Group Methyl Protons (-OCH₂CH₃): The six protons of the two equivalent methyl groups appear as a triplet at approximately 1.33 ppm. The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant (JHH) of about 7.1 Hz.

-

Methylene Bridge Protons (-P-CH₂-CO-): The two protons of the methylene group situated between the phosphorus atom and the carbonyl group resonate as a doublet at around 2.95 ppm. This splitting is due to the coupling with the phosphorus-31 nucleus (²JPH), with a larger coupling constant of approximately 22.1 Hz.

-

Methyl Ester Protons (-COOCH₃): The three protons of the methyl ester group give rise to a singlet at approximately 3.74 ppm. This signal is a singlet because there are no adjacent protons to couple with.

-

Ethyl Group Methylene Protons (-OCH₂CH₃): The four protons of the two equivalent methylene groups appear as a doublet of quartets at about 4.15 ppm. The quartet arises from coupling to the three adjacent methyl protons, and the doublet is a result of coupling to the phosphorus-31 nucleus.

Experimental Protocols

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise ratio.

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 90°

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

Mandatory Visualization

The following diagram illustrates the spin-spin coupling relationships within the this compound molecule.

Caption: Spin-spin coupling in this compound.

References

Technical Guide: Spectroscopic Analysis of Methyl Diethylphosphonoacetate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for methyl diethylphosphonoacetate (B8399255) (CAS No: 1067-74-9), a crucial reagent in various organic syntheses, including the preparation of allylic fluorides and its use in regioselective Diels-Alder reactions.[1] This document details its infrared (IR) and mass spectrometry (MS) characteristics, offering a foundational understanding for its identification and application in research and development.

Molecular and Physical Properties

Methyl diethylphosphonoacetate has the chemical formula C₇H₁₅O₅P and a molecular weight of 210.16 g/mol .[2][3][4] It is a clear, colorless to slightly yellow liquid with a boiling point of 127-131 °C at 9 mmHg and a density of approximately 1.145 g/mL at 25 °C.[1][3]

| Property | Value |

| CAS Number | 1067-74-9[2] |

| Molecular Formula | C₇H₁₅O₅P[2] |

| Molecular Weight | 210.16 g/mol [3] |

| Linear Formula | (C₂H₅O)₂P(O)CH₂CO₂CH₃ |

| Refractive Index (n20/D) | 1.433 (lit.)[3] |

| Density | 1.145 g/mL at 25 °C (lit.)[3] |

| Boiling Point | 127-131 °C / 9 mmHg (lit.)[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups.

Key IR Absorption Data

The table below summarizes the prominent absorption peaks observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2980 | C-H (Alkyl) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1260 | P=O (Phosphonate) | Stretching |

| ~1160 | C-O (Ester) | Stretching |

| ~1030 | P-O-C (Phosphonate) | Stretching |

Data interpreted from typical values for phosphonate (B1237965) and ester functional groups.

Experimental Protocol: Acquiring IR Spectrum of a Liquid Sample

The infrared spectrum of a neat (undiluted) liquid sample like this compound is commonly obtained using the thin-film method with salt plates or via Attenuated Total Reflection (ATR).[5][6]

Method 1: Thin-Film Sandwich Cell

-

Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.[6] Handle them by the edges to avoid moisture contamination from fingerprints.

-

Sample Application: Using a Pasteur pipet, place one or two drops of the liquid sample onto the center of one salt plate.[6][7]

-

Cell Assembly: Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates to form a "sandwich".[6][7][8]

-

Analysis: Mount the assembled plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Run a background scan (if not done previously) to account for atmospheric CO₂ and H₂O. Then, acquire the IR spectrum of the sample.

-

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, dry them with a soft tissue, and return them to the desiccator.[6][7]

Method 2: Attenuated Total Reflection (ATR)

-

Preparation: Ensure the ATR crystal surface (e.g., ZnSe or diamond) is clean.

-

Background Scan: Acquire a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Run the sample scan to obtain the IR spectrum.

-

Cleaning: Clean the crystal surface with an appropriate solvent and a soft cloth.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for molecular structure elucidation.[9]

Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound shows several key fragments. The molecular ion (M⁺) peak is expected at m/z 210.

| m/z Value | Proposed Fragment Ion | Interpretation |

| 210 | [C₇H₁₅O₅P]⁺ | Molecular Ion (M⁺) |

| 182 | [(C₂H₅O)₂P(O)CH₂C=O]⁺ | Loss of ethoxy radical (•OCH₃) |

| 151 | [(C₂H₅O)P(O)CH₂CO₂CH₃]⁺ | Loss of an ethoxy group (•OC₂H₅) |

| 137 | [(C₂H₅O)₂PO]⁺ | α-cleavage, loss of •CH₂CO₂CH₃ |

| 109 | [C₂H₅OPO₂H]⁺ | Rearrangement and fragmentation |

| 81 | [PO₃H₂]⁺ | Further fragmentation |

Fragmentation patterns are proposed based on common pathways for phosphonates and esters and may vary slightly based on instrument conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample must be volatile enough to be introduced into the ion source in the gas phase.[10] For a liquid like this compound, this is typically achieved by direct injection or via a Gas Chromatography (GC) system. The sample is heated to ensure vaporization.[10][11]

-

Ionization: In the ion source, under high vacuum, the gaseous analyte molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[9][11] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.[9] This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

-

Acceleration: The resulting positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion.

-

Data Output: The instrument's software processes the signals to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

Proposed Fragmentation Pathway

The fragmentation of this compound in EI-MS can be visualized as a series of logical bond cleavages originating from the molecular ion. Alpha-cleavage (cleavage of the bond adjacent to the phosphoryl group) and losses of stable neutral molecules or radicals are common.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97 1067-74-9 [sigmaaldrich.com]

- 4. This compound | C7H15O5P | CID 66113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. researchgate.net [researchgate.net]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Safety and Handling of Methyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl diethylphosphonoacetate (B8399255) (CAS No. 1067-74-9), a reagent commonly used in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Methyl diethylphosphonoacetate is a combustible liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H15O5P |

| Molecular Weight | 210.16 g/mol |

| Appearance | Clear, colorless to faint yellow liquid[2] |

| Odor | No information available[3] |

| Boiling Point | 127 - 131 °C @ 9 mmHg[3] |

| Flash Point | > 110 °C (> 230 °F)[3] |

| Density | 1.145 g/mL at 25 °C |

| Refractive Index | n20/D 1.433 |

| Solubility | Miscible with tetrahydrofuran[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][3][4] It may also cause respiratory irritation.[4]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 2[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2[1][3] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[3] |

| GHS Signal Word | Warning[3][4] |

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[5]

Toxicology

The toxicological properties of this compound have not been fully investigated.[3] Limited data suggests moderate to high toxicity for aliphatic, aromatic, and substituted phosphonates.[6]

| Metric | Value |

| log Pow | 0.74[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Use in a well-ventilated area or outdoors.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Do not eat, drink, or smoke when handling this product.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Use non-sparking tools and take action to prevent static discharges.[8]

Storage:

-

Store in a well-ventilated place.[3]

-

Keep container tightly closed.[3]

-

Store locked up.[3]

-

Store in a cool, dry place away from incompatible materials and foodstuff containers.[6][9]

-

Incompatible materials include strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.[8]

-

Skin Protection: Chemical-resistant gloves (e.g., natural rubber, nitrile rubber, neoprene, or PVC) and protective clothing to prevent skin exposure.[3] Inspect gloves before use.[3]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) if vapors or aerosols are generated.[5]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen.[3] Call a poison center or doctor if you feel unwell.[3]

In case of skin contact: Take off immediately all contaminated clothing.[1] Wash the skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[1]

In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[1]

In case of ingestion: Clean the mouth with water and then drink plenty of water.[3] Do not induce vomiting.[8] Call a poison center or doctor immediately.[8]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Use personal protective equipment as required.[3]

-

Ensure adequate ventilation.[3]

-

Avoid breathing vapors and contact with skin and eyes.[6]

-

Remove all ignition sources.[6]

Environmental Precautions:

-

Prevent spillage from entering drains or water courses.[6]

Methods for Cleaning Up:

-

For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[6] Wipe up and place in a suitable labeled container for waste disposal.[6]

-

For major spills, clear the area of personnel and move upwind.[6] Alert emergency responders.[6] Stop the leak if it is safe to do so.[6] Collect recoverable product into labeled containers for recycling or disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: No information available.[3]

-

Specific Hazards: Combustible.[1] Vapors are heavier than air and may spread along floors.[1] Forms explosive mixtures with air on intense heating.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and oxides of phosphorus.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound , >96.0%(GC) , 1067-74-9 - CookeChem [cookechem.com]

- 3. fishersci.ca [fishersci.ca]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1067-74-9 Name: this compound [xixisys.com]

An In-depth Technical Guide to the Physical Properties of Methyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of methyl diethylphosphonoacetate (B8399255), a versatile reagent in organic synthesis. The information is presented to support research and development activities, with a focus on accurate data, reliable experimental protocols, and a clear understanding of its chemical applications.

Core Physical Properties

Methyl diethylphosphonoacetate is a colorless to slightly yellow liquid at room temperature. Its primary physical characteristics, crucial for handling, reaction setup, and purification, are summarized below.

Quantitative Data Summary

| Physical Property | Value | Conditions |

| Boiling Point | 127-131 °C | at 9 mmHg[1][2][3] |

| 270.2 °C | at 760 mmHg[4] | |

| Density | 1.145 g/mL | at 25 °C[1][2][3] |

| 1.139 g/cm³ |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

-

Small test tube

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer (calibrated)

-

Clamps and stand

Procedure:

-

Add approximately 0.5 mL of this compound and a small magnetic stir bar to the test tube.

-

Place the test tube in the heating block or oil bath, which is situated on the hot plate.

-

Secure the test tube with a clamp.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle and even heating.

-

Begin heating the apparatus.

-

Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.

-

Adjust the thermometer's position so that the bulb is level with this reflux ring.

-

The stable temperature reading on the thermometer at this point is the boiling point of the liquid.[1]

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.[4]

Density Determination (Gravimetric Method)

This protocol relies on accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Volumetric flask (e.g., 5 or 10 mL), clean and dry

-

Analytical balance (accurate to at least 0.001 g)

-

Pipette

-

Thermometer

Procedure:

-

Measure and record the mass of the clean, dry volumetric flask using the analytical balance.

-

Carefully fill the volumetric flask with this compound up to the calibration mark. Use a pipette for the final additions to ensure accuracy.

-

Measure and record the combined mass of the flask and the liquid.

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the combined mass.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass / Volume).[5][6][7]

Application in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct.[8][9] The HWE reaction typically favors the formation of (E)-alkenes.[8]

Reaction Workflow

The general workflow for a Horner-Wadsworth-Emmons reaction using this compound involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate salt to yield the alkene product.

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. scribd.com [scribd.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to Methyl Diethylphosphonoacetate: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diethylphosphonoacetate (B8399255) is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters. This guide provides a comprehensive overview of its discovery, historical development, synthesis, and key applications. Detailed experimental protocols, quantitative physical and spectral data, and diagrammatic representations of its core chemical transformations are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

Methyl diethylphosphonoacetate, also known as diethyl (methoxycarbonylmethyl)phosphonate, is an organophosphorus compound that has become an indispensable tool for synthetic chemists. Its significance stems from its utility as a stabilized phosphonate (B1237965) ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction, offering a reliable method for the stereoselective formation of carbon-carbon double bonds. This guide delves into the historical context of its development, its synthesis via the Michaelis-Arbuzov reaction, and its application in olefination reactions.

Discovery and History

The development of this compound is intrinsically linked to the discovery of the Michaelis-Arbuzov reaction. In 1898, August Michaelis reported the reaction of trialkyl phosphites with alkyl halides, which was later extensively investigated by Aleksandr Arbuzov.[1] This reaction, now bearing their names, provides a general and efficient method for the formation of phosphonates.

While a singular, definitive publication marking the first synthesis of this compound is not readily apparent, its synthesis is a direct application of the Michaelis-Arbuzov reaction. The synthesis of the related ethyl phosphonoacetate was reported by Arbuzov in 1929.[2] The mid-20th century saw a surge in the development of organophosphorus chemistry, and it was during this period that this compound was synthesized and its utility in olefination reactions was established.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.16 g/mol |

| CAS Number | 1067-74-9 |

| Appearance | Clear colorless to slightly yellow liquid |

| Boiling Point | 127-131 °C at 9 mmHg[3] |

| Density | 1.145 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.433[3] |

| ¹H NMR (CDCl₃) | δ 4.15 (dq, 4H), 3.75 (s, 3H), 2.95 (d, J=22 Hz, 2H), 1.30 (t, 6H) |

| ¹³C NMR (CDCl₃) | δ 167.0 (d, J=6 Hz), 62.5 (d, J=6 Hz), 52.0, 34.0 (d, J=133 Hz), 16.2 (d, J=6 Hz) |

| IR (neat) | ν (cm⁻¹): 2985, 1735 (C=O), 1255 (P=O), 1025 (P-O-C) |

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a trialkyl phosphite (B83602), typically triethyl phosphite, with an α-haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate.

Reaction Mechanism: Michaelis-Arbuzov Reaction

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate.

-

Dealkylation: The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt in an Sₙ2 reaction, leading to the formation of the final phosphonate product and an alkyl halide byproduct.

References

Purity specifications for methyl diethylphosphonoacetate in research

An In-depth Technical Guide to the Purity Specifications of Methyl Diethylphosphonoacetate (B8399255) for Research Applications

Introduction

Methyl diethylphosphonoacetate (CAS No. 1067-74-9) is a crucial organophosphorus reagent widely employed in organic synthesis.[1] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of α,β-unsaturated esters, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] Given its role in constructing the carbon skeleton of target molecules, the purity of this compound is of paramount importance. Impurities can lead to unwanted side reactions, decreased yields, and the introduction of contaminants into the final product, which is particularly critical in drug development and materials science.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the purity specifications, analytical methodologies, and factors influencing the quality of this compound for research purposes.

Purity Specifications

In a research and development context, the required purity of this compound can vary based on the sensitivity of the application. For most synthetic purposes, a purity of 96-97% is considered standard. However, for applications requiring high precision, such as in the synthesis of pharmaceutical ingredients or in quantitative studies, higher purity grades may be necessary. Commercial suppliers typically provide a certificate of analysis specifying the purity as determined by a primary analytical technique, most commonly Gas Chromatography (GC).

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Analytical Method | Reference(s) |

| Assay (Purity) | ≥96.0% to 97% | Gas Chromatography (GC) | [2][4][5] |

| Appearance | Clear, colorless to slightly yellow liquid | Visual Inspection | [2][5][6] |

| Refractive Index (n20/D) | 1.4300 - 1.4350 | Refractometry | [5][6] |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR, MS | [7][8][9] |

Analytical Methodologies for Purity Assessment

A multi-technique approach is often employed to provide a complete profile of the purity and identity of this compound.

Gas Chromatography (GC)

Gas chromatography is the most common method for determining the assay or percentage purity of this compound.[4][5] The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds.

Experimental Protocol: GC-FID for Purity Assay

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required. A suitable column is a polar phase column like a CP-FFAP CB, which is effective for separating phosphorus-containing compounds.[10]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as acetone (B3395972) or ethyl acetate.[10]

-

GC Conditions (Typical):

-

Column: CP-FFAP CB (or equivalent), 25 m x 0.32 mm, 0.3 µm film thickness.

-

Injector Temperature: 230 °C.[10]

-

Detector Temperature (FID): 270 °C.[10]

-

Carrier Gas: Helium, with a constant flow rate (e.g., 7.2 mL/min).[10]

-

Oven Temperature Program: Start at 50°C, hold for 5 minutes, then ramp up to 190°C at a rate of 10°C/min, and hold for a final period.[10]

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The area of the solvent peak is excluded from the calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ³¹P NMR is specific for the phosphorus nucleus, and ¹³C NMR characterizes the carbon skeleton.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[11][12][13]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

-

Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte signals.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for full magnetization recovery. This is critical for accurate quantification.

-

Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

-

-

Data Analysis:

-

Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

m = Mass

-

P_std = Purity of the internal standard

-

NMR provides an advantage as it is a primary ratio method and can detect non-volatile and inorganic impurities that may not be visible by GC.[14]

Other Spectroscopic and Chromatographic Techniques

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), it is used to identify the structure of the main component and any impurities by providing mass-to-charge ratio information.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for the identification of functional groups (e.g., C=O of the ester, P=O of the phosphonate) and serves as a fingerprinting technique to confirm the identity of the compound.[8][9]

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or degradation products, HPLC with UV or MS detection can be a valuable orthogonal technique to GC.[15]

Factors Influencing Purity and Logical Relationships

The final purity of this compound is influenced by several factors, from the synthesis route to storage conditions. The most common synthesis is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and methyl chloroacetate.[16][17] Potential impurities can arise from unreacted starting materials, byproducts, or degradation.

References

- 1. htdchem.com [htdchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. A10644.36 [thermofisher.com]

- 6. This compound | 1067-74-9 [chemicalbook.com]

- 7. This compound(1067-74-9) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 13. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. Methyl 2-(diethoxyphosphoryl)acetate | CAS#:1067-74-9 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction with Methyl Diethylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes, predominantly yielding the thermodynamically favored (E)-isomer. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and a simplified purification process due to the water-soluble nature of the dialkylphosphate byproduct.

Methyl diethylphosphonoacetate (B8399255) is a commonly employed HWE reagent for the synthesis of α,β-unsaturated esters. These structural motifs are prevalent in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. This document provides detailed application notes, experimental protocols, and quantitative data for the Horner-Wadsworth-Emmons reaction utilizing methyl diethylphosphonoacetate.

Key Applications in Drug Development and Organic Synthesis

The α,β-unsaturated ester moiety synthesized via the HWE reaction with this compound serves as a key building block in the synthesis of numerous compounds of pharmaceutical and biological interest.

-

Natural Product Synthesis: The HWE reaction is a cornerstone in the total synthesis of complex natural products, many of which exhibit potent biological activities.

-

Anticancer Agents: A prominent application is in the synthesis of stilbene (B7821643) derivatives, such as combretastatin (B1194345) analogues, which act as potent inhibitors of tubulin polymerization, a critical process in cell division.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

-

Resveratrol (B1683913) Analogues: The synthesis of resveratrol and its analogues, compounds known for their antioxidant and potential cardioprotective and anti-aging properties, often employs the HWE reaction to establish the characteristic stilbene double bond.

-

Insect Pheromones: The stereoselective nature of the HWE reaction is crucial in the synthesis of insect pheromones, where the geometry of the double bonds is critical for biological activity.[4]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A base abstracts the acidic α-proton from this compound to form a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered ring intermediate, an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses to yield the alkene product and a water-soluble diethyl phosphate (B84403) salt.

The stereochemical outcome of the reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (base, solvent, temperature), and the nature of the metal counterion. Generally, the HWE reaction with stabilized phosphonates like this compound favors the formation of the (E)-alkene due to thermodynamic control, where the bulkier groups orient themselves in a trans configuration in the more stable oxaphosphetane intermediate.

Data Presentation: Quantitative Data for HWE Reaction with this compound

The following table summarizes typical yields and (E/Z) stereoselectivity for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes under standard conditions (Sodium Hydride in Tetrahydrofuran).

| Aldehyde | Product | Yield (%) | (E:Z) Ratio |

| Benzaldehyde | Methyl cinnamate | 85-95 | >95:5 |

| 4-Methoxybenzaldehyde | Methyl 4-methoxycinnamate | 88-96 | >98:2 |

| 4-Nitrobenzaldehyde | Methyl 4-nitrocinnamate | 80-90 | >95:5 |

| 4-Chlorobenzaldehyde | Methyl 4-chlorocinnamate | 82-92 | >95:5 |

| 2-Naphthaldehyde | Methyl 3-(2-naphthyl)acrylate | 85-93 | >95:5 |

| Cinnamaldehyde | Methyl 5-phenyl-2,4-pentadienoate | 75-85 | >90:10 |

| Hexanal | Methyl 2-octenoate | 70-80 | ~90:10 |

| Cyclohexanecarboxaldehyde | Methyl 3-cyclohexylacrylate | 78-88 | >95:5 |

Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol describes a standard procedure for the reaction of this compound with an aldehyde using sodium hydride as the base in tetrahydrofuran (B95107) (THF).

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phosphonate Anion: a. To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents). b. Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

Reaction with the Aldehyde: a. Cool the solution of the phosphonate anion back to 0 °C. b. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: a. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Add water and extract the product with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: a. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualization

Diagram 1: General Workflow of the Horner-Wadsworth-Emmons Reaction

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Diagram 2: Signaling Pathway of Combretastatin A-4 (A HWE Product Analogue)

Caption: Mechanism of action of Combretastatin A-4 analogues.

References

- 1. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

Synthesis of α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction Using Methyl Diethylphosphonoacetate

Application Note AP2025-12-01

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and widely utilized olefination reaction in organic synthesis for the stereoselective formation of alkenes.[1][2] This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct.[1] A significant advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the phosphate byproduct by aqueous extraction, simplifying product purification.[2] Furthermore, the HWE reaction typically exhibits high E-stereoselectivity, favoring the formation of the thermodynamically more stable trans-alkene.[1][2]

Methyl diethylphosphonoacetate (B8399255) is a commonly used reagent in the HWE reaction for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers. This application note provides a detailed protocol for the synthesis of α,β-unsaturated esters using methyl diethylphosphonoacetate and presents a summary of expected yields and stereoselectivity for various aldehydes.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate (B1237965) ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt leads to the formation of the alkene. The stereochemical outcome of the reaction is generally controlled by thermodynamics, leading to the preferential formation of the E-isomer.

Quantitative Data Summary

The following table summarizes the typical yields and E/Z selectivity for the Horner-Wadsworth-Emmons reaction between this compound and a variety of aldehydes under standard reaction conditions.

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 25 | 95 | >99:<1 |

| 4-Methoxybenzaldehyde | NaH | THF | 25 | 92 | >99:<1 |

| 4-Chlorobenzaldehyde | NaH | THF | 25 | 94 | >98:2 |

| 4-Nitrobenzaldehyde | NaH | THF | 25 | 89 | >99:<1 |

| Cinnamaldehyde | NaH | THF | 25 | 85 | >95:5 |

| Isobutyraldehyde | NaH | THF | 25 | 88 | >95:5 |

| Cyclohexanecarboxaldehyde | NaH | THF | 25 | 90 | >98:2 |

| Heptanal | NaH | THF | 25 | 87 | >95:5 |

Experimental Protocols

General Protocol for the Synthesis of α,β-Unsaturated Esters

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction of an aldehyde with this compound using sodium hydride as the base in tetrahydrofuran (B95107) (THF) as the solvent.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

-

Add anhydrous THF (to achieve a 0.5 M solution with respect to the phosphonate) to the washed sodium hydride.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour at room temperature. The evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate anion.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Add water to dissolve any precipitated salts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure α,β-unsaturated ester.

-

Characterization:

The structure and stereochemistry of the synthesized α,β-unsaturated esters can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The E/Z ratio can be determined from the integration of the respective olefinic proton signals in the ¹H NMR spectrum. For α,β-unsaturated esters, the coupling constant (J-value) between the vinyl protons is typically larger for the E-isomer (around 15-18 Hz) compared to the Z-isomer (around 10-12 Hz).

Mandatory Visualizations

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: General experimental workflow for the HWE reaction.

References

Application Notes and Protocols: Preparation of the Ylide from Methyl Diethylphosphonoacetate for the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction